1-(4-Aminophenyl)pyrazin-2(1H)-one
CAS No.: 444002-64-6
Cat. No.: VC14417800
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444002-64-6 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 1-(4-aminophenyl)pyrazin-2-one |
| Standard InChI | InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-7H,11H2 |
| Standard InChI Key | AGESFIMXCRGLKV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N)N2C=CN=CC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound features:
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Pyrazin-2(1H)-one core: A partially unsaturated ring with nitrogen atoms at positions 1 and 4 and a ketone group at position 2.
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4-Aminophenyl substituent: An aromatic amine group para-substituted on the phenyl ring, enhancing electronic conjugation and reactivity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O | |
| Molecular Weight | 187.20 g/mol | |
| IUPAC Name | 1-(4-Aminophenyl)pyrazin-2(1H)-one | |
| SMILES | C1=CC(=CC=C1N)N2C=CC(=O)NC=N2 |
Synthesis and Reactivity
Synthetic Routes
Pyrazinones are typically synthesized via:
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Condensation of α-amino acid amides with 1,2-diketones: A one-pot reaction under basic conditions, forming the pyrazinone ring through cyclization .
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Hydrogenation of nitro precursors: For example, reduction of 4-(4-nitrophenyl)-3-morpholinone derivatives to yield aminophenyl-substituted morpholinones, a strategy adaptable to pyrazinones .
Example Protocol (Adapted from ):
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React 2-aminopyrazine with 4-nitrobenzaldehyde in ethanol.
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Catalyze with iodine (0.5 mol%) at room temperature.
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Introduce tert-butyl isocyanide to trigger [4+1] cycloaddition.
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Purify via column chromatography to isolate the product.
Reactivity
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Nucleophilic aromatic substitution: The amino group on the phenyl ring facilitates electrophilic reactions.
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Coordination chemistry: The pyrazinone core can act as a ligand for transition metals, enabling catalytic applications .
Physicochemical Properties
Industrial and Material Science Applications
Agrochemicals
Pyrazinones serve as intermediates in fungicide synthesis (e.g., mepanipyrim).
Organic Electronics
The planar structure and electron-deficient core make pyrazinones candidates for organic semiconductors and light-emitting diodes (LEDs) .
| Parameter | Details | Source |
|---|---|---|
| Hazard Classification | Xi (Irritant) | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Precautions | Avoid inhalation; use PPE |
Future Directions
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